Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride
Description
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom at the 5-position of a fused bicyclic system. Its molecular formula is C₉H₁₈N₂O·HCl, with a molecular weight of 205.69 g/mol (). The CAS number is 1368338-61-7, and it has been utilized as a building block in organic synthesis, particularly in pharmaceutical research. However, recent data indicate its commercial availability is discontinued (), suggesting challenges in production or niche applications.
Properties
IUPAC Name |
methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(7)3-2-4-10-6-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXGMWWYFISPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309461-27-4 | |
| Record name | methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of readily available starting materials and minimal chromatographic purification steps makes the process economically viable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Azaspiro Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate Hydrochloride (CAS 874365-30-7)
- Structure : Similar spiro[2.5]octane core but with nitrogen at the 6-position.
- Molecular Weight : 205.69 g/mol ().
- Key Difference : Positional isomerism of the nitrogen atom may alter electronic and steric properties, affecting reactivity in coupling reactions or enzyme interactions.
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS 351369-07-8)
- Structure : Smaller spiro[2.4]heptane system with a fluorine substituent.
- Molecular Weight : 311.84 g/mol ().
- Fluorine substitution improves metabolic stability and lipophilicity ().
(S)-5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride (CAS 179022-43-6)
Bicyclic Analogs
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7)
- Structure: Bicyclo[2.2.2]octane system with an amino group.
- Molecular Weight : 170.26 g/mol ().
- Key Difference : Rigid bicyclic framework imposes distinct conformational constraints compared to spiro systems, influencing binding selectivity in drug design ().
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Methyl 5-azaspiro[2.5]octane-1-carboxylate HCl | 1368338-61-7 | 205.69 | Spiro[2.5], N at 5-position |
| Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl | 874365-30-7 | 205.69 | Spiro[2.5], N at 6-position |
| 7-Fluoro-5-azaspiro[2.4]heptane HCl | 351369-07-8 | 311.84 | Spiro[2.4], fluorine substituent |
| (S)-5-Methyl-4,7-diazaspiro[2.5]octane HCl | 179022-43-6 | 170.26 | Diaza, methyl group |
| Aderbasib | 791828-58-5 | 416.47 | Antineoplastic derivative |
Research Findings and Implications
- Synthetic Utility : Spiro compounds like Methyl 5-azaspiro[2.5]octane-1-carboxylate HCl are valued for their three-dimensional complexity, enabling access to diverse bioactive molecules ().
- Structure-Activity Relationships (SAR) : Positional changes (e.g., N at 5 vs. 6) and substituents (e.g., fluorine, methyl) significantly alter physicochemical and biological profiles ().
- Commercial Trends : Discontinuation of the target compound () underscores the need for accessible analogs like Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl () or bicyclic alternatives ().
Biological Activity
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is a nitrogen-containing organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H15NO2·HCl
- Molecular Weight : 193.68 g/mol
The spirocyclic structure allows for unique interactions within biological systems, potentially influencing various metabolic pathways and receptor activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations into its anticancer properties show promise, particularly in inhibiting tumor growth in specific cancer cell lines.
Antimicrobial Activity
A study conducted by explored the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential utility in developing new antimicrobial therapies.
Anticancer Research
In a separate investigation published in , the compound was tested on various cancer cell lines, including breast and prostate cancer models. The findings demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 6-azaspiro[2.5]octane-1-carboxylate | Similar spirocyclic structure with methyl ester group | Investigated for antimicrobial and anticancer properties |
| Ethyl 6-azaspiro[2.5]octane-1-carboxylate | Contains ethyl ester group | Explored for similar biological activities |
| 6-Azaspiro[2.5]octane hydrochloride | Lacks ester functionality | Potentially similar biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
